molecular formula C21H23NO B14175814 3-[(Diphenylmethoxy)methyl]-8-azabicyclo[3.2.1]oct-2-ene CAS No. 915098-14-5

3-[(Diphenylmethoxy)methyl]-8-azabicyclo[3.2.1]oct-2-ene

Cat. No.: B14175814
CAS No.: 915098-14-5
M. Wt: 305.4 g/mol
InChI Key: SMPYKNZUTXWWPB-UHFFFAOYSA-N
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Description

3-[(Diphenylmethoxy)methyl]-8-azabicyclo[3.2.1]oct-2-ene is a complex organic compound that belongs to the family of tropane alkaloids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Diphenylmethoxy)methyl]-8-azabicyclo[3.2.1]oct-2-ene typically involves multiple steps, starting from simpler organic molecules. One common method involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is the core structure of the compound . This process often requires the use of specific catalysts and controlled reaction conditions to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[(Diphenylmethoxy)methyl]-8-azabicyclo[3.2.1]oct-2-ene can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3-[(Diphenylmethoxy)methyl]-8-azabicyclo[3.2.1]oct-2-ene involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways and result in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[(Diphenylmethoxy)methyl]-8-azabicyclo[3.2.1]oct-2-ene lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

915098-14-5

Molecular Formula

C21H23NO

Molecular Weight

305.4 g/mol

IUPAC Name

3-(benzhydryloxymethyl)-8-azabicyclo[3.2.1]oct-2-ene

InChI

InChI=1S/C21H23NO/c1-3-7-17(8-4-1)21(18-9-5-2-6-10-18)23-15-16-13-19-11-12-20(14-16)22-19/h1-10,13,19-22H,11-12,14-15H2

InChI Key

SMPYKNZUTXWWPB-UHFFFAOYSA-N

Canonical SMILES

C1CC2C=C(CC1N2)COC(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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